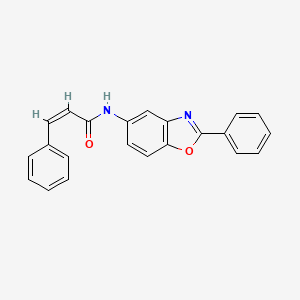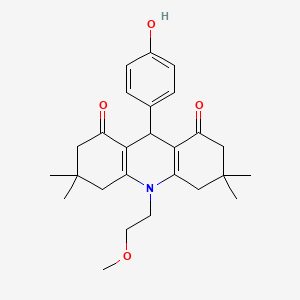![molecular formula C24H26N2O3 B4545032 1-(4-methoxyphenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine](/img/structure/B4545032.png)
1-(4-methoxyphenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine
説明
1-(4-methoxyphenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine, also known as MNPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the 5-HT1A receptor, which plays an important role in the regulation of various physiological and behavioral functions. MNPP has been the subject of extensive research due to its potential applications in the field of neuroscience and pharmacology.
作用機序
1-(4-methoxyphenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine acts as a competitive antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The 5-HT1A receptor is involved in the modulation of neurotransmitter release, ion channel activity, and second messenger signaling pathways. By blocking the 5-HT1A receptor, this compound inhibits the downstream signaling pathways that are activated by serotonin, which is the natural ligand of the receptor.
Biochemical and Physiological Effects:
The blockade of the 5-HT1A receptor by this compound has been shown to produce a range of biochemical and physiological effects. These include the modulation of anxiety, depression, and cognition in animal models. This compound has also been shown to alter the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine in various brain regions. Additionally, this compound has been shown to affect the activity of ion channels and second messenger signaling pathways that are involved in the regulation of neuronal excitability and synaptic plasticity.
実験室実験の利点と制限
1-(4-methoxyphenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine has several advantages as a research tool. It is a potent and selective antagonist of the 5-HT1A receptor, which allows for the precise modulation of the receptor's activity. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness in long-term studies. Additionally, this compound has some off-target effects on other serotonin receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(4-methoxyphenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine. One area of interest is the development of novel compounds that target the 5-HT1A receptor with greater selectivity and potency than this compound. Another area of interest is the investigation of the role of the 5-HT1A receptor in the regulation of other physiological and behavioral functions, such as pain perception and appetite regulation. Finally, the use of this compound as a research tool in the development of new treatments for psychiatric and neurological disorders is an area of ongoing research.
科学的研究の応用
1-(4-methoxyphenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine has been widely used as a research tool in the field of neuroscience and pharmacology. It has been shown to selectively block the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and cognition. This compound has been used to study the role of 5-HT1A receptors in the modulation of these behaviors in animal models. It has also been used to investigate the pharmacological properties of novel compounds that target the 5-HT1A receptor.
特性
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-naphthalen-2-yloxypropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-18(29-23-10-7-19-5-3-4-6-20(19)17-23)24(27)26-15-13-25(14-16-26)21-8-11-22(28-2)12-9-21/h3-12,17-18H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAPZPIJNUEKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4544955.png)
![[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4544962.png)
![1-[2-(4-ethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4544968.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4544977.png)
![1-(4-chlorophenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}thio)ethanone](/img/structure/B4544982.png)
![N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide](/img/structure/B4544990.png)
![N-[4-(butyrylamino)phenyl]isonicotinamide](/img/structure/B4544994.png)


![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B4545039.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4545041.png)
![2-[(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)amino]ethanol dihydrochloride](/img/structure/B4545047.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4545079.png)